6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe sulfonamide group is then introduced via sulfonylation using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-3-ethyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: Similar in structure but with different substituents, leading to different chemical and biological properties.
6-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine: Similar core structure but with a methoxy group instead of a sulfonamide group.
Uniqueness
6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-10-7-6-9(17-8-4-5-8)11(14-10)19(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16) |
InChI Key |
WJKKJDWHTBTPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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